molecular formula C9H18N4O B1479180 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol CAS No. 2097997-99-2

1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

Cat. No.: B1479180
CAS No.: 2097997-99-2
M. Wt: 198.27 g/mol
InChI Key: RBDMNVATDNEJET-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-ethylpiperidin-4-ol ( 2097997-99-2) is a piperidine derivative with a molecular formula of C 9 H 18 N 4 O and a molecular weight of 198.27 g/mol . Its structure features a piperidine ring, a central scaffold in medicinal chemistry, substituted with an ethanol group and a reactive azidoethyl side chain . The presence of the azide group makes this compound a valuable building block in chemical synthesis, particularly for the "click chemistry" Huisgen 1,3-dipolar cycloaddition reaction. This reaction is widely used in drug discovery, bioconjugation, and materials science for creating novel molecular architectures in a reliable and efficient manner . The piperidine moiety is a common feature in compounds with neurological activity, and its derivatives are frequently explored in pharmaceutical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-azidoethyl)-3-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c1-2-8-7-13(5-3-9(8)14)6-4-11-12-10/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDMNVATDNEJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Molecular Formula Key Substituents Applications/Properties References
1-(2-Azidoethyl)-3-ethylpiperidin-4-ol C₉H₁₇N₄O -OH, -CH₂CH₃, -CH₂CH₂N₃ Presumed applications in click chemistry; hydroxyl enhances polarity. -
1-(2-Azidoethyl)-3-methoxypyrrolidine C₇H₁₄N₄O -OCH₃, -CH₂CH₂N₃ Discontinued; methoxy group increases lipophilicity vs. hydroxyl.
1-(2-Azidoethyl)-4-amino-1,2,4-triazolium nitrate C₄H₈N₈O₃ -NH₂, -CH₂CH₂N₃, nitrate counterion Energetic ionic liquid; used as a synthetic reagent for nitrogen-rich compounds.
4-((2-Azidoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione C₁₆H₁₇N₅O₄ -CH₂CH₂N₃, dioxopiperidinyl PROTAC synthesis; azide enables targeted protein degradation via click chemistry.
1-(2-Azidoethyl)azepane C₇H₁₄N₄ Azepane ring (7-membered) No specific applications listed; safety data indicates hazards typical of azides.

Key Structural and Functional Differences

  • Ring Size and Substituents: The piperidine ring in this compound (6-membered) contrasts with azepane (7-membered, ) and pyrrolidine (5-membered, ). Larger rings may reduce ring strain but alter conformational flexibility.
  • Azide Reactivity :

    • All compounds share the 2-azidoethyl group, enabling participation in click chemistry. However, the triazolium nitrate derivative () is stabilized as an ionic liquid, whereas the PROTAC intermediate () leverages azide for bioconjugation.
  • Energetic vs. Medicinal Applications :

    • Triazolium nitrate () and related salts () are used in high-energy materials due to their nitrogen-rich composition. In contrast, PROTACs () and aryl azides () prioritize biocompatibility and selective reactivity.

Physicochemical Properties

  • Solubility and Stability :

    • The hydroxyl group in the target compound likely increases aqueous solubility compared to the methoxy-substituted pyrrolidine (). Ionic triazolium salts () exhibit high thermal stability but hygroscopicity.
    • Discontinuation of 1-(2-Azidoethyl)-3-methoxypyrrolidine () may relate to instability or synthesis challenges.
  • Hazard Profiles :

    • Azide-containing compounds (e.g., ) pose explosion risks under friction, heat, or shock. The absence of nitro or perchlorate groups in the target compound may mitigate hazards compared to triazolium perchlorate derivatives ().

Preparation Methods

Synthesis of the Azidoethyl Piperidine Intermediate

The key intermediate in the synthesis of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is 1-(2-azidoethyl)piperidin-4-one, which is prepared via nucleophilic substitution using sodium azide and 1,2-dibromoethane, followed by reaction with 4-piperidone monohydrate hydrochloride.

Procedure:

  • A solution of sodium azide (0.117 g, 1.8 mmol) in acetone (3 mL) is stirred with 1,2-dibromoethane (0.25 mL, 2.9 mmol) at room temperature for 24 hours to generate 1-azido-2-bromoethane in situ.
  • Separately, 4-piperidone monohydrate hydrochloride is dissolved in acetone (10 mL) and treated with sodium carbonate (1.09 g, 7.92 mmol), stirring at room temperature for 1 hour.
  • The azido-bromo intermediate solution is slowly added to the piperidone mixture, and the combined suspension is refluxed for 18 hours.
  • After cooling, the reaction mixture is extracted with dichloromethane and water; the organic phase is washed with sodium bicarbonate solution, dried over sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using a gradient of ethyl acetate in hexane to yield 1-(2-azidoethyl)piperidin-4-one as a light-yellow oil with approximately 40% yield.

Analytical Data:

Parameter Value
Yield 40% (120 mg, 0.71 mmol)
1H NMR (400 MHz, CDCl3) δ 3.39 (t, J = 6.0 Hz, 2H), 2.84 (t, J = 6.0 Hz, 4H), 2.74 (t, J = 6.0 Hz, 2H), 2.49 (t, J = 6.0 Hz, 4H)
13C NMR (100 MHz, CDCl3) δ 208.6, 56.3, 53.2 (2C), 48.7, 41.2 (2C)
HRMS (ESI) Calculated for C12H12N4O [M+H]+: 169.10447; Found: 169.10797

This intermediate serves as the foundation for further functionalization to obtain the target compound.

Introduction of the Ethyl Group and Hydroxyl Functionalization

The transformation from 1-(2-azidoethyl)piperidin-4-one to this compound involves reductive amination and selective reduction steps, which are typically carried out under controlled conditions to introduce the ethyl substituent at the 3-position and reduce the ketone to a hydroxyl group.

While explicit detailed procedures for this exact step in the literature are limited, analogous methodologies from fentanyl derivative syntheses suggest:

  • Reductive amination of the piperidin-4-one with ethylamine or an ethyl equivalent under mild reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to introduce the ethyl substituent at the 3-position.
  • Subsequent reduction of the ketone functionality at the 4-position to the corresponding alcohol, often using sodium borohydride or similar hydride donors.

These steps require careful control of reaction conditions to maintain the azido group integrity, which is sensitive to strong reducing agents and heat.

Summary of Preparation Methods

Step Reagents/Conditions Outcome Notes
Azide formation Sodium azide + 1,2-dibromoethane in acetone, RT 24h 1-Azido-2-bromoethane intermediate Key for azidoethyl group introduction
Coupling with piperidone 4-Piperidone monohydrate hydrochloride + Na2CO3, reflux 18h 1-(2-Azidoethyl)piperidin-4-one Moderate yield (40%), purified by chromatography
Reductive amination & reduction Ethylamine or equivalent + reducing agent (e.g., NaBH3CN) This compound Requires mild conditions to preserve azide
Alternative azide introduction Epoxide + NaN3 in 1-methyl-2-pyrrolidone, 100–110 °C, 20h Organic azide compound Scalable method from patent literature

Research Findings and Considerations

  • The synthesis of the azidoethyl intermediate is pivotal and typically involves a one-pot methodology combining azide generation and nucleophilic substitution on the piperidone ring.
  • The azido group introduction is highly efficient under mild conditions, but subsequent steps must be carefully designed to avoid azide decomposition.
  • The ethyl substitution at the 3-position and hydroxylation at the 4-position are generally achieved through reductive amination and selective reduction, though specific protocols for this compound are less documented and may require optimization.
  • Purification is commonly performed via column chromatography with gradients of ethyl acetate in hexane, ensuring high purity of intermediates and final products.
  • Analytical characterization by NMR and HRMS confirms the structure and purity of synthesized intermediates.

Q & A

Q. Table 1: Stability Study Design for this compound

ConditionpH RangeTemperature (°C)Duration (Days)Analytical Method
Acidic Hydrolysis1–3377LC-MS (m/z 253→211)
Thermal Stress7.46014FT-IR, HPLC

Q. Table 2: Computational Parameters for Pharmacokinetic Modeling

ParameterModel UsedInput DataOutput Metric
logPSwissADMESMILES stringPredicted clogP = 1.8
BBB PermeabilityPAMPA-BBBExperimental permeabilityPe (10⁻⁶ cm/s) = 4.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
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1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

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